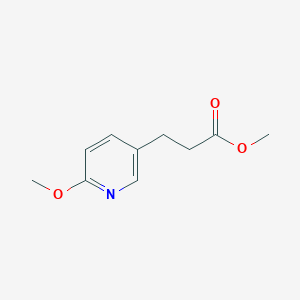

Methyl 3-(2-methoxy-5-pyridyl)propionate

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-(6-methoxypyridin-3-yl)propanoate |

InChI |

InChI=1S/C10H13NO3/c1-13-9-5-3-8(7-11-9)4-6-10(12)14-2/h3,5,7H,4,6H2,1-2H3 |

InChI Key |

QJTSPGRQLZGGRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of methyl 3-(2-methoxy-5-pyridyl)propionate and its analogues:

Key Research Findings

- Electronic Effects : The 2-methoxy group on pyridine in the target compound donates electron density, increasing nucleophilic susceptibility at the 5-position. In contrast, electron-withdrawing groups (e.g., -Cl, -CF₃ in ) enhance electrophilic reactivity for cross-coupling reactions .

- Biological Relevance: Amino-fluoropyridine derivatives (e.g., ) exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities, whereas the target compound’s methoxy group may reduce metabolic degradation in drug design .

- Industrial Utility: Halal-certified phenylpropionates (e.g., ) dominate flavor industries, while phenolic antioxidants (e.g., ) are critical in polymer manufacturing. The target compound’s pyridine core offers niche applications in medicinal chemistry .

Preparation Methods

Alkylation of 2-Methoxy-5-methylpyridine Derivatives

The alkylation of 2-methoxy-5-methylpyridine with sodium chloroacetate in the presence of sodamide represents a foundational approach for introducing the propionate side chain . In this method, 2-methoxy-5-methylpyridine undergoes deprotonation at the methyl group using sodamide, forming a resonance-stabilized anion. Subsequent reaction with sodium chloroacetate at 50–70°C facilitates nucleophilic substitution, yielding 3-(2-methoxy-5-pyridyl)propionic acid. Esterification with methanol under acidic conditions then produces the methyl ester.

Reaction Conditions and Yields

| Parameter | Value/Detail |

|---|---|

| Base | Sodamide (1.2 equiv) |

| Electrophile | Sodium chloroacetate (1.1 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C, 6 hours |

| Yield (crude) | 68–72% |

This method’s regioselectivity depends on the electron-donating methoxy group at the 2-position, which directs alkylation to the 5-methyl group . Challenges include competing side reactions at higher temperatures, such as over-alkylation or decomposition of the pyridine ring .

Chlorination-Acylation Pathway via 3-Dichloromethylpyridine

A patent by US5233043A describes the synthesis of 2-alkoxy-5-alkoxymethylpyridines from 3-dichloromethylpyridine . While originally targeting chlorinated derivatives, this pathway can be adapted for Methyl 3-(2-methoxy-5-pyridyl)propionate. The process involves:

-

Chlorination of 3-methylpyridine : Reaction with chlorine gas in acetic acid and sulfuric acid yields 3-dichloromethylpyridine (73% purity) .

-

Alkoxylation : Treatment with sodium methoxide in methanol substitutes one chlorine with methoxy, forming 2-methoxy-5-methoxymethylpyridine.

-

Oxidation and esterification : The methoxymethyl group is oxidized to a carboxylic acid using KMnO₄, followed by esterification with methanol.

Critical Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂, H₂SO₄, CH₃COOH, 75°C | 73% |

| Alkoxylation | NaOMe, MeOH, reflux | 50% |

| Oxidation | KMnO₄, H₂O, 80°C | 65% |

This route’s advantage lies in its use of inexpensive 3-methylpyridine, though the oxidation step requires careful pH control to avoid decarboxylation .

Cyanoacetate Condensation and Reduction

US4803284A outlines a method for synthesizing β-amino propionates via cyanoacetate intermediates . Adapting this approach:

-

Condensation : 5-Methoxy-2-pyridinecarboxaldehyde reacts with methyl cyanoacetate in the presence of sodium hydride, forming methyl 3-cyano-2-(2-methoxy-5-pyridyl)propionate.

-

Catalytic hydrogenation : Raney nickel catalyzes reduction of the nitrile to an amine.

-

Acylation and hydrolysis : Protection of the amine with acetic anhydride, followed by acidic hydrolysis, yields the propionic acid, which is esterified to the target compound.

Optimized Parameters

-

Condensation : NaH (1.1 equiv), THF, 20°C, 12 hours (yield: 85%) .

-

Hydrogenation : H₂ (50 psi), Raney Ni, AcOH, 70°C (yield: 78%).

-

Hydrolysis : 6N HCl, reflux, 1 hour (yield: 90%).

This method avoids harsh alkylation conditions but introduces complexity with multiple protection/deprotection steps.

Vapor-Phase Functionalization of Pyridine Derivatives

While primarily used for trifluoromethylpyridines , vapor-phase reactors enable regioselective chlorination and alkoxylation of pyridine rings. Applying this technology:

-

Chlorination : 3-Picoline is chlorinated at 335°C to form 3-(chloromethyl)pyridine.

-

Methoxylation : Reaction with methanol over a CuO catalyst introduces methoxy groups at the 2- and 5-positions.

-

Propionate addition : The chloromethyl group is displaced by sodium propionate under phase-transfer conditions.

Performance Metrics

| Reaction | Temperature | Catalyst | Yield |

|---|---|---|---|

| Chlorination | 335°C | None | 86% |

| Methoxylation | 320°C | CuO | 64% |

| Propionate substitution | 100°C | TBAB | 55% |

This industrial-scale method offers scalability but requires specialized equipment .

Comparative Analysis of Methodologies

Efficiency and Practicality

| Method | Strengths | Limitations |

|---|---|---|

| Alkylation | High regioselectivity, minimal steps | Requires sensitive sodamide |

| Chlorination-acylation | Cost-effective starting materials | Low oxidation yields |

| Cyanoacetate route | Avoids strong bases | Multi-step synthesis |

| Vapor-phase | Scalable, continuous production | High energy input |

The alkylation method ( ) is preferred for laboratory-scale synthesis due to its simplicity, while the vapor-phase approach ( ) suits industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-methoxy-5-pyridyl)propionate, and how can purity be optimized?

- Methodology : A common approach involves coupling pyridine derivatives with propionate esters. For example, boronic acid intermediates (e.g., 5-methoxypyridine-3-boronic acid) can undergo Suzuki-Miyaura cross-coupling with methyl propionate precursors. Purification via column chromatography (using silica gel) or recrystallization (e.g., acetone/ethyl acetate mixtures) is recommended to achieve >97.0% purity .

- Key Considerations : Monitor reaction temperature (0–6°C for boronic ester stability) and use anhydrous conditions to avoid hydrolysis .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow flammable liquid handling guidelines (UN 1248): Use spark-proof equipment, store in flame-resistant cabinets, and avoid open flames. Wear nitrile gloves, chemical-resistant goggles, and a lab coat. In case of skin contact, wash with soap and water immediately; for eye exposure, rinse with water for 15 minutes .

- Toxicity Note : Chronic exposure may cause respiratory irritation; use fume hoods for volatile steps .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methoxy and pyridyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Compare melting points (if crystalline) with literature values (e.g., 85–89°C for structurally similar esters) .

Advanced Research Questions

Q. How does the pyridyl substituent influence the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC at 25°C/60°C. Pyridine derivatives are prone to hydrolysis under acidic conditions; use UV-Vis spectroscopy to track absorbance changes at λ_max ≈ 260 nm (pyridyl absorption band) .

- Data Insight : Related methoxypyridine esters (e.g., 2-methoxyisonicotinic acid) show 90% stability at pH 7 after 30 days but degrade rapidly at pH <4 .

Q. What crystallographic techniques are suitable for analyzing this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in ethyl acetate/hexane. Key parameters: Planarity of the pyridyl ring (torsion angles <10°) and hydrogen-bonding patterns (e.g., C=O···H interactions) .

- Case Study : Methyl 3-(4-hydroxyphenyl)propionate exhibits coplanar hydroxyl and phenyl groups (torsion angle −8°), suggesting similar steric effects in methoxy analogs .

Q. How does the compound interact with biological systems, such as enzyme inhibition?

- Methodology : Test nitrification inhibition (e.g., in Sorghum bicolor) using soil assays with ammonium oxidation rates measured via colorimetric NH₄⁺/NO₃⁻ kits. Compare with Methyl 3-(4-hydroxyphenyl)propionate, a known nitrification inhibitor (IC₅₀ ≈ 10 µM) .

- Advanced Tip : Use molecular docking to simulate binding to ammonia monooxygenase (AMO) enzymes, focusing on pyridyl-propionate interactions with Cu-active sites .

Methodological Challenges & Solutions

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Challenge : Boronic acid byproducts (e.g., from incomplete coupling) may co-elute with the target compound.

- Solution : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Confirm impurities via LC-MS/MS .

Q. How can solvent selection impact reaction yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.